molecular formula C9H10BFO3 B2515788 4-Fluoro-3-propanoylphenylboronic acid CAS No. 2096329-83-6

4-Fluoro-3-propanoylphenylboronic acid

Cat. No. B2515788
CAS RN: 2096329-83-6
M. Wt: 195.98
InChI Key: HPOHGJFFCSHEMG-UHFFFAOYSA-N
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Description

“4-Fluoro-3-propanoylphenylboronic acid” is a chemical compound used in scientific research. It has a CAS Number of 2096329-83-6 and a molecular weight of 195.99 . The IUPAC name for this compound is 4-fluoro-3-propionylphenylboronic acid .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-propanoylphenylboronic acid” is 1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3-propanoylphenylboronic acid” is 195.99 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Suzuki-Miyaura Coupling

“4-Fluoro-3-propanoylphenylboronic acid” is used as a reagent in Suzuki-Miyaura coupling . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Preparation of Arylmethylpyrrolidinylmethanols

This compound can be used in the preparation of arylmethylpyrrolidinylmethanols . These are important intermediates in the synthesis of various bioactive compounds.

Preparation of Amine Derivatives

“4-Fluoro-3-propanoylphenylboronic acid” can also be used in the preparation of amine derivatives . These derivatives have a wide range of applications in medicinal chemistry and drug discovery.

Preparation of N-(Biarylsulfonyl) α-Amino Acids

This compound can be used in the preparation of N-(biarylsulfonyl) α-amino acids . These compounds are known to be effective inhibitors of MMP-12, an enzyme implicated in various inflammatory and degenerative diseases.

Synthesis of Bioactive Compounds

“4-Fluoro-3-propanoylphenylboronic acid” can be used in the synthesis of various bioactive compounds . These compounds have potential applications in the development of new drugs and therapies.

Research and Development

Due to its unique properties, “4-Fluoro-3-propanoylphenylboronic acid” is often used in research and development in the field of organic chemistry . It can be used to study the properties and reactivity of boronic acids, which are important in many chemical reactions.

Mechanism of Action

Target of Action

4-Fluoro-3-propanoylphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-Fluoro-3-propanoylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Fluoro-3-propanoylphenylboronic acid) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The result of the action of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the other reactants .

properties

IUPAC Name

(4-fluoro-3-propanoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHGJFFCSHEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-propanoylphenylboronic acid

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